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molecular formula C6H4I2 B1666199 1,3-Diiodobenzene CAS No. 626-00-6

1,3-Diiodobenzene

Cat. No. B1666199
M. Wt: 329.9 g/mol
InChI Key: SFPQFQUXAJOWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476449B2

Procedure details

5-Formyl-2-furanboronic acid (280 mg, 2 mmol) and 1,3-diiodobenzene (660 mg, 2 mmol) were dissolved in 1,2-dimethoxyethane (15 mL), tetrakis(triphenylphosphine)palladium (114 mg, 0.1 mmol) was added thereto, 2 mol/L sodium carbonate (4.6 mL) was then added thereto, and the mixture was heated to reflux for 3 hours while stirring. After the reaction was completed water (20 mL) was added, and extraction with ethyl acetate (20 mL×2) was carried out. The organic layer was washed with saturated brine, water was removed using anhydrous sodium sulfate, the solvent was then removed by evaporation under reduced pressure, and the residue was subjected to silica gel column chromatography using ethyl acetate/hexane (3/7 (volume ratio)) as an eluent, to give 5-(3-iodophenyl)furan-2-carbaldehyde in a yield of 155 mg (yield 25.9%).
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
114 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[O:7][C:6](B(O)O)=[CH:5][CH:4]=1)=[O:2].[I:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14](I)[CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+].O>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[I:11][C:12]1[CH:13]=[C:14]([C:6]2[O:7][C:3]([CH:1]=[O:2])=[CH:4][CH:5]=2)[CH:15]=[CH:16][CH:17]=1 |f:2.3.4,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
C(=O)C1=CC=C(O1)B(O)O
Name
Quantity
660 mg
Type
reactant
Smiles
IC1=CC(=CC=C1)I
Name
Quantity
15 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
114 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate (20 mL×2)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine, water
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the solvent was then removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)C1=CC=C(O1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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